molecular formula C8H11N3O2 B13293254 Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B13293254
M. Wt: 181.19 g/mol
InChI Key: CSAVNPTUHQNBPS-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core with a methyl ester group at position 2. This structure combines aromatic and aliphatic characteristics, with the imidazole ring fused to a partially saturated pyrazine ring. The methyl ester group enhances solubility in organic solvents and serves as a reactive site for further derivatization.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-10-5-6-4-9-2-3-11(6)7/h5,9H,2-4H2,1H3

InChI Key

CSAVNPTUHQNBPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with ethyl chloroformate, followed by cyclization with formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical distinctions between Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate and related compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound Methyl ester at position 3 195.22 Not reported C=O stretch at ~1666 cm⁻¹ (IR) [10]
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate Ethyl ester at position 2; imidazo[1,2-a]pyrazine 195.22 Not reported OCH2CH3 at δ 1.23 (t) and 4.14 (q) (¹H-NMR) [9]
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate Bromine at position 3; methyl ester at position 1 260.09 Not reported Br substituent alters electronic properties [10]
1-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine Isopropyl group at position 1 177.24 Not reported Aliphatic CH3 at δ ~1.2–1.4 (¹H-NMR) [15]
7-Benzyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one Sulfonyl and benzyl groups 452.50 232–235 Aromatic H at δ 6.99–8.12 (¹H-NMR) [2]
1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one Trifluoromethyl group at position 1 205.14 Not reported CF3 stretch at ~1150 cm⁻¹ (IR) [17]

Key Comparisons:

Core Structure and Reactivity :

  • The target compound’s imidazo[1,5-a]pyrazine core differs from imidazo[1,2-a]pyrazine derivatives (e.g., Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate) in ring fusion positions, altering electron distribution and reactivity. The [1,5-a] fusion may enhance stability due to reduced ring strain .
  • Brominated analogs (e.g., Methyl 3-bromo derivative) exhibit higher molecular weights (~260 vs. ~195) and are more electrophilic, making them suitable for cross-coupling reactions .

Functional Group Influence :

  • Ester Groups : Methyl esters (target compound) vs. ethyl esters (e.g., Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate) impact solubility and hydrolysis rates. Ethyl esters may confer better lipid solubility .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one increases metabolic stability and acidity compared to the methyl ester .

Synthetic Routes :

  • TosMIC (Toluenesulfonylmethyl Isocyanide) and DBU (1,8-Diazabicycloundec-7-ene) are commonly used in the synthesis of imidazo[1,5-a]pyrazine derivatives (e.g., ). Substituents like sulfonyl or benzyl groups () require multistep polymerization or nucleophilic substitution .

Physicochemical Properties :

  • Melting points vary significantly: Sulfonyl-substituted derivatives (e.g., 7-Benzyl-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one) exhibit higher melting points (232–235°C) due to strong intermolecular forces, while aliphatic-substituted analogs (e.g., isopropyl derivative) are often liquids or oils .

Biological Relevance :

  • While direct data are scarce, sulfonyl and trifluoromethyl analogs are frequently explored as kinase inhibitors due to their ability to form hydrogen bonds with target proteins .

Biological Activity

Methyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate (CAS No. 1554483-05-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives as anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
This compoundMCF7 (Breast Cancer)10.5
HCT116 (Colorectal)12.0
K562 (Leukemia)9.8

The compound exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range. The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication through modulation of host cell pathways.

Case Study: Antiviral Assay Against Human Coronavirus

In a study evaluating various imidazo[1,2-a]pyrazines for antiviral activity against human coronavirus 229E:

  • The compound demonstrated moderate antiviral activity with an IC₅₀ of approximately 15 µM.
  • Mechanistic studies suggested that the compound interferes with viral entry into host cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of CDK9 : This leads to reduced transcriptional activity and subsequent apoptosis in cancer cells.
  • Modulation of Immune Responses : The compound may enhance the host's antiviral immune response.
  • Interference with Viral Replication : By disrupting viral entry mechanisms or replication processes.

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